molecular formula C5H12O11P2 B091071 Xylulose-1,5-Bisphosphate CAS No. 15565-46-5

Xylulose-1,5-Bisphosphate

Cat. No.: B091071
CAS No.: 15565-46-5
M. Wt: 310.09 g/mol
InChI Key: YAHZABJORDUQGO-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-xylulose 1,5-bisphosphate is a xylulose phosphate that is D-xylulose carrying two phospho groups at positions 1 and 5. It has a role as an EC 4.1.1.39 (ribulose-bisphosphate carboxylase) inhibitor. It derives from a D-xylulose. It is a conjugate acid of a D-xylulose 1,5-bisphosphate(4-).

Scientific Research Applications

Inhibition of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase

Xylulose-1,5-bisphosphate has been identified as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Studies have shown that this inhibition is competitive and affects both the carboxylase and oxygenase activities of the enzyme (McCurry & Tolbert, 1977). Additionally, this compound is known to bind to decarbamylated Rubisco sites, significantly affecting the enzyme's functioning depending on the pH levels (Zhu & Jensen, 1991).

Structural Interactions and Inhibitory Mechanisms

The interactions of this compound with Rubisco have been studied through x-ray crystallography, providing insights into the inhibitory mechanisms. These studies reveal that the binding of this compound to the enzyme leads to the release of activating molecules from the active site, causing a distortion in the metal binding site (Taylor, Fothergill, & Andersson, 1996).

Role in Ribulose-1,5-Bisphosphate Epimerization and Degradation

This compound can also arise from the non-enzymic epimerization of ribulose-1,5-bisphosphate and has been found to simulate substrate inhibition of Rubisco, indicating its significant role in the enzyme's functioning (Paech, Pierce, McCurry, & Tolbert, 1978).

Implications in Photosynthesis

This compound is relevant in the context of photosynthesis, particularly in its interactions with Rubisco, which is a key enzyme in the process. The binding of this compound to Rubisco in photosynthetic organisms has been closely examined, illustrating its significant impact on photosynthetic efficiency and enzyme regulation (Newman & Gutteridge, 1994).

Degradation and Inactivation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase

Further studies have explored the degradation of this compound by selective sugar phosphatases, highlighting its regulatory role in photosynthesis and the ancient enzyme Rubisco (Bracher et al., 2015).

Properties

CAS No.

15565-46-5

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1

InChI Key

YAHZABJORDUQGO-WUJLRWPWSA-N

Isomeric SMILES

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Synonyms

xylulose 1,5-bisphosphate
xylulose 1,5-diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylulose-1,5-Bisphosphate
Reactant of Route 2
Xylulose-1,5-Bisphosphate
Reactant of Route 3
Reactant of Route 3
Xylulose-1,5-Bisphosphate
Reactant of Route 4
Xylulose-1,5-Bisphosphate
Reactant of Route 5
Xylulose-1,5-Bisphosphate
Reactant of Route 6
Xylulose-1,5-Bisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.